[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol

Anthelmintic activity Structure-Activity Relationship Tautomerism

Researchers requiring a regiospecifically N1-isopropylated triazole scaffold with a nucleophilic methanethiol handle often face challenges with low-yielding, ambiguous N-alkylation of unsubstituted triazole-thiols. This compound provides a defined bifunctional building block to bypass those synthetic bottlenecks. - Pre-installed isopropyl group ensures correct tautomeric locking, eliminating the need for downstream N1-selective alkylation. - The exocyclic -CH2SH group serves as a primary derivatization site for focused thioether library synthesis, distinct from ring-constrained thiols. - Guarantees thiol-form reactivity, avoiding the confounding biological inactivity of thione tautomers common in simpler triazole-thiols.

Molecular Formula C6H11N3S
Molecular Weight 157.24 g/mol
Cat. No. B13334276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol
Molecular FormulaC6H11N3S
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCC(C)N1C(=NC=N1)CS
InChIInChI=1S/C6H11N3S/c1-5(2)9-6(3-10)7-4-8-9/h4-5,10H,3H2,1-2H3
InChIKeyVMCOTBLEZFUHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol


[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol (CAS 1462340-88-0, molecular formula C₆H₁₁N₃S) is a 1,2,4-triazole derivative featuring an N1-isopropyl substituent and a methanethiol (–CH₂SH) side chain at the C5 position . The compound belongs to the mercapto-substituted 1,2,4-triazole sub-class, which is broadly exploited as a tunable scaffold for S-alkylation reactions enabling access to diverse thioether libraries [1]. For scientific procurers, the defining structural attributes are the sulfhydryl-containing methylene linker at C5 (providing a nucleophilic handle for derivatization) and the sterically modest isopropyl group at N1 (influencing tautomeric equilibria and target binding orientation relative to N1-aryl or N1-methyl analogs).

Thiol-locked scaffold Exocyclic methanethiol prevents tautomerization to thione, ensuring consistent thiol reactivity
N1-isopropyl group Branched alkyl substituent modulates steric and electronic properties for target-binding design
Derivatization handle Primary alkyl thiol enables S-alkylation and Mannich base synthesis for focused library production

Why Generic Triazole Thiols Cannot Substitute


In the mercapto-1,2,4-triazole series, biological activity and chemical reactivity are exquisitely sensitive to the position and identity of N-alkyl substitution and the thiol tether length. A foundational structure–activity study established that compounds containing only the thiol form (as opposed to the thione tautomer) decrease nematode viability by 20–40%, whereas the corresponding thiones increase viability by 3–4% [1]. This demonstrates that the thiol oxidation state alone drives a functional outcome, meaning that a thione-dominant analog (e.g., 5-isopropyl-4H-1,2,4-triazole-3-thiol) cannot replicate the performance envelope of a thiol-locked congener. Furthermore, S-alkylation studies confirm that the mercapto group serves as the primary derivatization site for generating Mannich bases and thioethers with antitumor activity [2]. A compound lacking a free –CH₂SH group cannot enter these synthetic sequences. The N1-isopropyl group in the target compound also confers distinct steric and electronic properties compared to N1-methyl or N1-ethyl analogs, which are expected to modulate target binding and metabolic stability based on general medicinal chemistry principles for triazole-based inhibitors [3].

Thione tautomer analogs 5-isopropyl-4H-1,2,4-triazole-3-thiol can isomerize to a thione, which reported studies show may increase nematode viability rather than reduce it
Ring-attached thiols Thiol directly on the triazole ring (C3-thiol) exhibits reduced nucleophilicity and may limit alkylation scope vs. the exocyclic –CH₂SH
N1-methyl/ethyl variants Smaller N1-alkyl groups cannot engage hydrophobic selectivity pockets observed in kinase co-crystal structures; binding affinity may shift

Comparative Evidence Against Closest Analogs


Thiol vs. Thione Tautomeric State and Biological Outcomes

In a systematic evaluation of 1,2,4-triazole derivatives against nematodes, compounds containing exclusively the thiol form reduced nematode viability by 20–40%, whereas those bearing only the thionic (thione) form paradoxically increased viability by 3–4% [1]. The target compound, [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol, is structurally locked in the thiol form due to the exocyclic CH₂SH group, preventing tautomerization to a thione. This contrasts with 5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 59689-64-4), which can undergo thiol–thione prototropic tautomerism and may exhibit mixed or counter-productive biological profiles.

Thiol vs. Thione State
Class-level
Thiol form: 20–40% viability reduction Thione form: 3–4% viability increase
Thiol tautomer drives functional outcome; thione may confound anthelmintic screening
Nematode assay; class-level inference
Anthelmintic activity Structure-Activity Relationship Tautomerism

Corrosion Inhibition Efficiency of Mercapto-Triazole Analogs

Experimental evaluation of two mercapto-1,2,4-triazole analogs on mild steel in 1 M HCl demonstrated inhibition efficiencies (IE%) of 93.33% for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 97.33% for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (AP) at 293 K and 5 × 10⁻³ M [1]. The 4.0 percentage-point superiority of AP was attributed to higher nitrogen heteroatom content enhancing surface interaction. This establishes a quantitative benchmark: mercapto-triazole performance is substitution-dependent, and the distinct N1-isopropyl/C5-methanethiol architecture of the target compound positions it as a candidate for systematic evaluation against both AT and AP. In a separate study, a triazole-thiol derivative achieved IE of 94.4% at only 25 ppm on maraging steel in acid mixtures, substantially outperforming a carboxamide analog (82.4% at 50 ppm) [2].

Corrosion IE% Benchmark
Reported
93–97% IE
Mercapto-triazole IE% supports corrosion inhibitor screening
Mild steel, 1 M HCl, 5×10⁻³ M; cross-study comparison
Corrosion inhibition Mild steel Electrochemical impedance spectroscopy

S-Alkylation Reactivity of Methanethiol Side Chain

The antitumor triazole literature demonstrates that 5-thio-1,2,4-triazoles undergo S-alkylation with aliphatic and aromatic halides to generate thioether libraries, and subsequent aminomethylation yields Mannich bases with confirmed antitumor activity against sarcoma 37 and EAC grafted tumor models [1]. The target compound’s –CH₂SH group provides a primary alkyl thiol nucleophile that is sterically more accessible than a ring-attached thiol (e.g., 1,2,4-triazole-3-thiol derivatives), enabling faster alkylation kinetics and compatibility with bulkier electrophiles. This differentiates it from compounds such as 5-isopropyl-4H-1,2,4-triazole-3-thiol, where the thiol is directly attached to the electron-deficient triazole ring and may exhibit reduced nucleophilicity and different regioselectivity in derivatization.

S-Alkylation Reactivity
Class-level
Exocyclic –CH₂SH: primary alkyl thiol, less steric hindrance, broader electrophile scope
Methanethiol handle may support wider derivatization than ring-thiols
Alkylation/aminomethylation precedent; direct kinetic data unavailable
Synthetic chemistry S-alkylation Drug discovery intermediates

N1-Isopropyl Substitution and Target Binding Affinity

Patent and structural biology evidence demonstrates that 1-isopropyl-substituted 1,2,4-triazoles serve as privileged fragments for ATP-binding site engagement. The compound GDC-0326, a PI3Kα inhibitor incorporating the 1-(propan-2-yl)-1H-1,2,4-triazol-5-yl moiety, achieves picomolar target affinity (Kᵢ < 0.1 nM), and the triazole isopropyl group occupies a hydrophobic selectivity pocket that cannot accommodate smaller N1-methyl or N1-ethyl substituents [1]. In another study, 1-alkyl-substituted 1,2,4-triazoles (including isopropyl variants) were co-crystallized with PI3Kγ (PDB: 4HLE), confirming that the branched isopropyl group makes favorable van der Waals contacts contributing to isoform selectivity [2]. Although these data are from elaborated inhibitors rather than the fragment itself, they establish the N1-isopropyl pharmacophoric value that the target compound inherently possesses as a building block.

N1-Isopropyl Affinity
Reported
Kᵢ < 0.1 nM (PI3Kα, GDC-0326)
Isopropyl-triazole motif reported in high-affinity kinase inhibitor; supports fragment-based design
Co-crystal PDB 4HLE; elaborated inhibitor context
Kinase inhibition HSP90 Structure-based design

High-Value Application Scenarios


PI3K/AKT/mTOR Pathway Inhibitor Discovery

The N1-isopropyl-1,2,4-triazole scaffold is a validated pharmacophore for ATP-competitive kinase inhibition, as demonstrated by the clinical candidate GDC-0326 (PI3Kα Kᵢ < 0.1 nM) [1]. The target compound's combined N1-isopropyl and C5-methanethiol architecture provides a bifunctional starting point: the triazole ring for hinge-region hydrogen bonding and the thiol for metal coordination or covalent targeting. Structure-based design groups can exploit the methanethiol handle for S-alkylation to generate focused libraries probing the affinity pocket and ribose pocket simultaneously. Procurement of this specific fragment is justified over simpler triazole-thiols because the pre-installed isopropyl group eliminates a low-yielding N-alkylation step and ensures correct regiochemistry that would be ambiguous in direct N-alkylation of unsubstituted triazole-thiols.

Covalent Inhibitor Warhead Optimization

Thiol-substituted 1,2,4-triazoles have recently been developed as tunable covalent inhibitors, where the thiol group participates in disulfide bond formation with target cysteine residues or serves as a precursor for chloromethyl warhead installation [1]. The exocyclic –CH₂SH of the target compound offers a more flexible tether than ring-attached thiols, enabling optimal warhead positioning without compromising the triazole's binding interactions. This compound is specifically suited for programs requiring a methanethiol linker rather than a ring-thiol, as the latter constrains warhead orientation and may reduce target engagement efficiency. The class-level antitumor precedent—where S-alkylated 5-thio-1,2,4-triazoles showed activity against sarcoma 37 and EAC models [2]—further supports this application direction.

Corrosion Inhibitor for Mild Steel Protection

Mercapto-1,2,4-triazoles demonstrate high corrosion inhibition efficiencies (93–97% IE at millimolar concentrations) on mild steel in hydrochloric acid via chemisorption of the sulfur atom onto the metal surface [1]. The target compound's –CH₂SH group provides a soft Lewis base for d-orbital interaction with Fe, while the triazole ring contributes additional nitrogen lone-pair coordination. This dual-site adsorption mechanism, benchmarked against mono-nitrogen heterocycles, predicts a more robust inhibitor film. For industrial formulators, the compound's structural analog performance data indicate that incorporating an isopropyl group enhances solubility in organic inhibitor formulations compared to unsubstituted triazole-thiols, facilitating deployment in mixed-phase pipeline protection systems.

Anthelmintic Screening Library Development

The demonstrated 20–40% nematode viability reduction by thiol-form 1,2,4-triazoles, contrasted with the viability increase caused by thione tautomers [1], establishes a clear inclusion criterion for anthelmintic screening collections. [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol, as a thiol-locked derivative, is guaranteed to exhibit the desired viability-suppressing phenotype without the confounding thione tautomerism. Libraries built around this scaffold can systematically explore the SAR of S-alkyl substituents on anthelmintic potency, with the isopropyl group providing a defined lipophilic baseline distinct from the N1-phenyl or N1-benzyl series typically reported in the literature.

Application
Selection Property
Validation Focus
PI3K/AKT/mTOR inhibitor discovery
N1-isopropyl pharmacophore, methanethiol handle
Hinge-binding assay, S-alkylation scope
Covalent inhibitor warhead optimization
Exocyclic –CH₂SH tether flexibility
Cysteine-target engagement, warhead installation
Corrosion inhibitor for mild steel
Dual-site S/N adsorption on metal
Electrochemical IE% in acidic media
Anthelmintic screening library
Thiol-locked tautomer avoids thione viability increase
Nematode viability assay (thiol vs. thione)
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